Cas no 81170-13-0 (2-(4-fluorophenyl)-2-hydroxypropanoic acid)

2-(4-fluorophenyl)-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Fluorophenyl)-2-hydroxypropionic acid
- 2-(4-Fluorophenyl)-2-hydroxypropanoic acid
- 2‐(4‐FLUOROPHENYL)‐2‐HYDROXYPROPIONIC ACID
- 4-Fluoro-α-hydroxy-α-methylbenzeneacetic acid (ACI)
- DTXSID40439557
- AC6862
- AS-65374
- MFCD11052520
- SY036082
- SCHEMBL2769055
- 2-(4-Fluorophenyl)-2-hydroxypropionicacid
- SY394835
- Z788000970
- DB-181317
- (R)-2-(4-Fluorophenyl)-2-hydroxypropanoic Acid
- EN300-122326
- 81170-13-0
- CS-0455880
- 1227210-80-1
- 2-p-fluorophenyl-2-hydroxypropionic acid
- AKOS010488933
- ZZCVUIWOTANGSM-UHFFFAOYSA-N
- doi:10.14272/ZZCVUIWOTANGSM-UHFFFAOYSA-N.1
- MFCD05663597
- 2-(4-fluorophenyl)-2-hydroxypropanoic acid
-
- MDL: MFCD11052520
- Inchi: 1S/C9H9FO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)
- InChI Key: ZZCVUIWOTANGSM-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C1C=CC(F)=CC=1)O)O
Computed Properties
- Exact Mass: 184.05357231g/mol
- Monoisotopic Mass: 184.05357231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 57.5Ų
2-(4-fluorophenyl)-2-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB288163-250 mg |
2-(4-Fluorophenyl)-2-hydroxypropionic acid |
81170-13-0 | 250MG |
€279.00 | 2022-03-25 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8102-5G |
2-(4-fluorophenyl)-2-hydroxypropanoic acid |
81170-13-0 | 95% | 5g |
¥ 7,616.00 | 2023-04-13 | |
Enamine | EN300-122326-10.0g |
2-(4-fluorophenyl)-2-hydroxypropanoic acid |
81170-13-0 | 95.0% | 10.0g |
$2918.0 | 2025-03-21 | |
Enamine | EN300-122326-5.0g |
2-(4-fluorophenyl)-2-hydroxypropanoic acid |
81170-13-0 | 95.0% | 5.0g |
$1495.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04585-250mg |
2-(4-Fluorophenyl)-2-hydroxypropionic Acid |
81170-13-0 | 95% | 250mg |
¥1879.0 | 2024-07-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8102-1G |
2-(4-fluorophenyl)-2-hydroxypropanoic acid |
81170-13-0 | 95% | 1g |
¥ 2,547.00 | 2023-04-13 | |
Enamine | EN300-122326-0.25g |
2-(4-fluorophenyl)-2-hydroxypropanoic acid |
81170-13-0 | 95.0% | 0.25g |
$178.0 | 2025-03-21 | |
Enamine | EN300-122326-1.0g |
2-(4-fluorophenyl)-2-hydroxypropanoic acid |
81170-13-0 | 95.0% | 1.0g |
$360.0 | 2025-03-21 | |
1PlusChem | 1P00GQQF-100mg |
2-(4-Fluorophenyl)-2-hydroxypropionic acid |
81170-13-0 | 97% | 100mg |
$140.00 | 2024-04-21 | |
A2B Chem LLC | AH80343-1g |
2-(4-Fluorophenyl)-2-hydroxypropionic Acid |
81170-13-0 | 95% | 1g |
$414.00 | 2024-04-19 |
2-(4-fluorophenyl)-2-hydroxypropanoic acid Production Method
Production Method 1
2.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ; 12 h, 140 °C; 140 °C → 70 °C
2.2 Reagents: Sulfuric acid Solvents: Water ; acidified, 70 °C
Production Method 2
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C
3.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ; 12 h, 140 °C; 140 °C → 70 °C
3.2 Reagents: Sulfuric acid Solvents: Water ; acidified, 70 °C
Production Method 3
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified, 70 °C
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
2-(4-fluorophenyl)-2-hydroxypropanoic acid Raw materials
- 4-Methoxybenzyl alcohol
- 1-(4-Fluorophenyl)-2,2-dihydroxyethanone
- 4-fluoroacetophenone
- 1-(4-Fluorophenyl)-1,2-ethanediol
2-(4-fluorophenyl)-2-hydroxypropanoic acid Preparation Products
2-(4-fluorophenyl)-2-hydroxypropanoic acid Related Literature
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on 2-(4-fluorophenyl)-2-hydroxypropanoic acid
2-(4-Fluorophenyl)-2-Hydroxypropanoic Acid: A Comprehensive Overview
2-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS No. 81170-13-0) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as 4-fluorophenyl 2-hydroxypropanoic acid, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The molecular structure of 2-(4-fluorophenyl)-2-hydroxypropanoic acid is characterized by a hydroxyl group (-OH) and a fluorophenyl group attached to the central carbon atom of a propanoic acid backbone. This arrangement imparts the compound with both hydrophilic and lipophilic properties, making it versatile for various applications. The presence of the fluorine atom in the aromatic ring further enhances the compound's stability and reactivity, which are critical factors in its utilization across different industries.
Recent studies have highlighted the potential of 2-(4-fluorophenyl)-2-hydroxypropanoic acid as a precursor for synthesizing bioactive molecules. Researchers have explored its role in the development of antimicrobial agents, where its ability to disrupt bacterial membranes has shown promise in combating drug-resistant pathogens. Additionally, the compound has been investigated for its potential as a pharmaceutical intermediate, serving as a building block for more complex drug molecules with enhanced therapeutic efficacy.
In terms of synthesis, 2-(4-fluorophenyl)-2-hydroxypropanoic acid can be prepared through various methods, including nucleophilic substitution reactions and oxidative coupling processes. One notable approach involves the reaction of 4-fluorophenol with an appropriate electrophile under controlled conditions to yield the desired product. The choice of synthetic pathway depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.
The biological activity of 2-(4-fluorophenyl)-2-hydroxypropanoic acid has been extensively studied in recent years. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways, making it a potential candidate for treating conditions such as inflammation and oxidative stress-related disorders. Furthermore, its role in modulating enzyme activity has opened new avenues for its application in enzyme inhibition studies.
From a materials science perspective, 2-(4-fluorophenyl)-2-hydroxypropanoic acid has been explored for its potential in creating advanced biomaterials and sensors. Its ability to form stable complexes with metal ions has led to its use in designing sensors for detecting heavy metal ions in environmental samples. This property underscores its versatility across multiple disciplines.
In conclusion, 2-(4-fluorophenyl)-2-hydroxypropanoic acid (CAS No. 81170-13-0) is a multifaceted compound with diverse applications spanning drug discovery, materials science, and environmental monitoring. Its unique chemical properties and versatile structure continue to drive innovative research, positioning it as a key player in advancing scientific and technological frontiers.
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